2-(3,5-Difluorophenyl)-1H-pyrrole
Description
Properties
Molecular Formula |
C10H7F2N |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H7F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,13H |
InChI Key |
VBPCFGRIOWCUFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 3,5 Difluorophenyl 1h Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a complete picture of the molecular structure can be assembled.
The ¹H NMR spectrum of 2-(3,5-Difluorophenyl)-1H-pyrrole provides critical information about the electronic environment of each proton. The protons on the pyrrole (B145914) ring and the difluorophenyl ring resonate in distinct regions of the spectrum due to differences in electron density. chemistrysteps.com The electron-withdrawing nature of the difluorophenyl substituent deshields the adjacent pyrrole protons, causing them to shift downfield compared to unsubstituted pyrrole. researchgate.net
The protons of the pyrrole ring typically appear as multiplets due to spin-spin coupling with each other and the N-H proton. ipb.pt The protons on the 3,5-difluorophenyl ring exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling. The proton at the C4 position of the phenyl ring appears as a triplet due to coupling with the two equivalent fluorine atoms, while the protons at the C2 and C6 positions appear as a doublet or multiplet.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Pyrrole N-H | ~8.5-9.0 | Broad Singlet |
| Phenyl H-2', H-6' | ~7.1-7.3 | Multiplet |
| Phenyl H-4' | ~6.8-7.0 | Triplet |
| Pyrrole H-5 | ~6.9-7.1 | Multiplet |
| Pyrrole H-3 | ~6.6-6.8 | Multiplet |
| Pyrrole H-4 | ~6.2-6.4 | Multiplet |
Note: Data are representative and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides direct insight into the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound produces a distinct signal, with its chemical shift indicating its electronic environment. The carbons of the aromatic phenyl ring and the heteroaromatic pyrrole ring resonate in the downfield region (typically 100-150 ppm). bhu.ac.in
A key feature of the ¹³C NMR spectrum is the splitting of carbon signals due to coupling with fluorine atoms (¹JCF, ²JCF, etc.). The carbon atoms directly bonded to fluorine (C-3' and C-5') appear as a doublet with a large coupling constant. Other carbons in the phenyl ring will also show smaller couplings. These C-F coupling patterns are definitive proof of the fluorine substitution pattern. mdpi.com
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-3', C-5' (C-F) | ~163 (doublet) |
| C-1' | ~135 |
| C-2 (Pyrrole) | ~128 |
| C-5 (Pyrrole) | ~120 |
| C-2', C-6' | ~110 (doublet) |
| C-3 (Pyrrole) | ~112 |
| C-4 (Pyrrole) | ~109 |
| C-4' | ~105 (triplet) |
Note: Data are representative and may vary based on solvent and experimental conditions. Multiplicity refers to C-F coupling.
¹⁹F NMR is a highly sensitive technique specifically for observing fluorine nuclei. wikipedia.orgaiinmr.com Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides clear and informative spectra. aiinmr.com For this compound, the two fluorine atoms are chemically equivalent, resulting in a single signal in the ¹⁹F NMR spectrum.
The chemical shift of this signal is characteristic of fluorine attached to an aromatic ring. Furthermore, this signal will be split into a triplet by the two meta-protons (H-2' and H-6') and the one para-proton (H-4'), confirming the substitution pattern on the phenyl ring. wikipedia.org
Table 3: Representative ¹⁹F NMR Data for this compound
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl F-3', F-5' | ~ -108 to -112 | Triplet |
Note: Chemical shifts are referenced to a standard like CFCl₃. Data are representative.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity between atoms. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the pyrrole ring (H-3 with H-4, and H-4 with H-5). It would also show correlations between the coupled protons on the difluorophenyl ring. researchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). sdsu.edu This allows for the direct assignment of each proton signal to its corresponding carbon signal. For example, the proton signal assigned to H-4 of the pyrrole ring will show a cross-peak to the carbon signal assigned to C-4.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). ipb.pt It is instrumental in connecting different fragments of the molecule. A crucial correlation in the HMBC spectrum of this compound would be a cross-peak between a pyrrole proton (like H-3) and the phenyl carbon C-1', and/or between a phenyl proton (H-2'/H-6') and the pyrrole carbon C-2. This definitively establishes the connection between the pyrrole and difluorophenyl rings.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification. thermofisher.com These two techniques are complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa.
The FT-IR and Raman spectra of this compound display characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups. Analysis of these bands confirms the presence of the pyrrole and difluorophenyl moieties. nih.govnih.gov
N-H Stretch: A characteristic band for the pyrrole N-H group is expected in the region of 3350-3450 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations from both the pyrrole and phenyl rings typically appear above 3000 cm⁻¹.
C=C and C-N Stretches: The stretching vibrations of the C=C bonds within the aromatic and heteroaromatic rings, along with C-N stretching, occur in the fingerprint region of 1400-1650 cm⁻¹.
C-F Stretch: A very strong and characteristic absorption band for the C-F bond stretch is expected in the 1100-1350 cm⁻¹ region, providing clear evidence for the fluorination of the phenyl ring.
Table 4: Representative Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3400 | N-H Stretch (Pyrrole) |
| ~3100 | Aromatic C-H Stretch |
| ~1620, 1590, 1470 | C=C Aromatic Ring Stretch |
| ~1330, 1120 | C-F Stretch (strong) |
| ~870 | C-H Out-of-plane Bending |
Note: Data are representative and band positions can vary slightly.
Correlation of Experimental Spectra with Computational Data
To achieve a comprehensive understanding of the molecular structure of this compound, a synergistic approach combining experimental spectroscopic data with theoretical computational calculations is often employed. Techniques such as Density Functional Theory (DFT) are utilized to calculate optimized molecular geometries, vibrational frequencies (IR), and NMR chemical shifts. nih.gov These calculated parameters are then compared with experimental data.
For instance, DFT calculations can predict the bond lengths, bond angles, and dihedral angles of the molecule. The correlation between the calculated and experimental vibrational spectra can aid in the precise assignment of absorption bands to specific molecular vibrations. Similarly, comparing calculated NMR chemical shifts with experimental values helps in the unambiguous assignment of proton and carbon signals in the molecule's complex structure. This correlative approach provides a high degree of confidence in the structural elucidation of the compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural details of organic compounds through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides the precise measurement of a molecule's mass, which allows for the determination of its elemental composition. The theoretical exact mass of this compound can be calculated based on its molecular formula, C₁₀H₇F₂N. This calculated value serves as a benchmark for experimental HRMS measurements.
| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Ionization Mode |
|---|---|---|---|
| This compound | C₁₀H₇F₂N | 179.0546 | [M+H]⁺ |
This table presents the calculated theoretical exact mass for the protonated molecule. Experimental verification via HRMS is crucial for confirming the elemental composition.
The fragmentation patterns observed in mass spectrometry provide a "fingerprint" of the molecule's structure. In the case of 2-substituted pyrrole derivatives, the fragmentation pathways are significantly influenced by the nature of the substituent at the 2-position. nih.gov For aromatic-substituted pyrroles like this compound, characteristic fragmentation would likely involve the loss of small molecules and cleavage of the bond between the pyrrole and phenyl rings.
A study on various 2-substituted pyrroles revealed that compounds with aromatic groups at the 2-position typically exhibit losses of moieties such as H₂, aldehydes, and the pyrrole ring itself from the protonated molecular ion ([M+H]⁺). nih.gov Based on these general principles, a proposed fragmentation pathway for this compound is outlined below.
| Proposed Fragment | m/z (Proposed) | Plausible Neutral Loss |
|---|---|---|
| [C₁₀H₇F₂N+H]⁺ | 180.0624 | - |
| [C₉H₅F₂N]⁺ | 164.0312 | CH₄ |
| [C₆H₄F₂]⁺ | 114.0226 | C₄H₃N |
| [C₄H₄N]⁺ | 66.0344 | C₆H₃F₂ |
This table outlines a plausible fragmentation pathway for this compound under positive ion ESI-MS/MS conditions. The proposed m/z values are based on theoretical calculations and would require experimental validation.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.
The UV-Vis spectrum of pyrrole-based compounds is characterized by π → π* transitions. The parent pyrrole molecule exhibits absorption bands in the ultraviolet region. researchgate.net The introduction of a phenyl group at the 2-position extends the conjugation of the π-system, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths. The presence of fluorine atoms on the phenyl ring can further modulate these electronic transitions.
| Compound | Solvent | Expected λmax (nm) | Transition Type |
|---|---|---|---|
| This compound | Ethanol (B145695)/Methanol | ~250-280 | π → π |
| ~280-320 | π → π |
This table presents the expected absorption maxima for this compound based on the known spectroscopic behavior of similar aromatic-substituted pyrroles. The exact λmax and molar absorptivity (ε) values would need to be determined experimentally.
This substitution pattern alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The electron-withdrawing nature of the difluorophenyl group is expected to lower the energy of the HOMO, potentially increasing the compound's stability and influencing its reactivity. The extended conjugation between the pyrrole and phenyl rings leads to a smaller HOMO-LUMO gap, which is consistent with the absorption of light at longer wavelengths in the UV-Vis spectrum compared to unsubstituted pyrrole.
Computational and Theoretical Investigations of 2 3,5 Difluorophenyl 1h Pyrrole
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. For aromatic heterocyclic systems like phenylpyrroles, DFT methods, particularly with functionals like B3LYP, have proven effective in predicting molecular geometries. scispace.comdergipark.org.tr
Theoretical studies on the parent compound, 2-phenylpyrrole, show that the molecule is nearly planar in its ground state, with a very low energy barrier for the rotation of the phenyl ring relative to the pyrrole (B145914) ring. dergipark.org.tr The bond lengths within the phenyl ring are typically uniform, characteristic of an aromatic system, while the C-N bonds in the pyrrole ring are shorter than the C-C bonds. scispace.com
For 2-(3,5-Difluorophenyl)-1H-pyrrole, DFT calculations would be expected to yield a similarly near-planar optimized geometry. The introduction of two highly electronegative fluorine atoms on the phenyl ring would subtly alter bond lengths and angles. The C-F bonds would be a prominent feature, and their strong electron-withdrawing nature could slightly shorten the adjacent C-C bonds within the phenyl ring and influence the dihedral angle between the two rings.
Interactive Table: Predicted Geometric Parameters of this compound based on DFT Calculations
The following data is a plausible estimation based on published data for 2-phenylpyrrole and general effects of fluorination. scispace.comdergipark.org.tr
| Parameter | Predicted Value | Description |
| Dihedral Angle (Pyrrole-Phenyl) | ~20° - 35° | The twist angle between the two rings. |
| C-N Bond Length (Pyrrole) | ~1.37 - 1.38 Å | The length of the carbon-nitrogen bonds within the pyrrole ring. |
| C-C Bond Length (Phenyl) | ~1.39 - 1.41 Å | The length of the carbon-carbon bonds within the phenyl ring. |
| C-F Bond Length | ~1.35 Å | The length of the carbon-fluorine bonds. |
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of experimental parameters. libretexts.orgarxiv.org The HF method provides a foundational approximation by considering each electron in the average field of all other electrons, forming the basis for more complex calculations. libretexts.org
Studies on 2-phenylpyrrole have utilized the MP2 method, which improves upon HF by including electron correlation effects, providing a more accurate description of the molecule's geometry and energy. scispace.comresearchgate.net These calculations confirm the findings of DFT, such as the near-planar structure and the specific bond lengths and angles. scispace.com A Hartree-Fock calculation for this compound would similarly solve the Schrödinger equation to yield molecular orbitals and their energies. While HF is known to sometimes overestimate bond length alternation and may not fully capture the subtleties of electron correlation, it provides a crucial baseline for understanding the electronic structure, which can be refined by higher-level methods like MP2 or Coupled Cluster (CC) theory. scispace.comaps.org
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com
The energies of the HOMO and LUMO and the difference between them, known as the HOMO-LUMO gap (ΔE), are key indicators of a molecule's kinetic stability and chemical reactivity. irjweb.com A small HOMO-LUMO gap suggests that a molecule can be easily excited and is generally more reactive. dergipark.org.tr
Interactive Table: Estimated Frontier Orbital Energies for this compound
These values are estimates based on the known values for 2-phenylpyrrole and the expected influence of difluoro-substitution. dergipark.org.tr
| Molecule | E(HOMO) (eV) | E(LUMO) (eV) | HOMO-LUMO Gap (eV) |
| 2-Phenylpyrrole | -5.54 | -0.88 | 4.66 |
| This compound (Est.) | ~ -5.8 to -6.0 | ~ -1.0 to -1.2 | ~4.7 to 4.9 |
The substitution of hydrogen with fluorine has a profound effect on the electronic properties of aromatic systems due to fluorine's high electronegativity. researchgate.net In this compound, the two fluorine atoms act as strong electron-withdrawing groups via the sigma bond framework (inductive effect). This effect pulls electron density from the phenyl ring.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding intermolecular interactions, as it maps the electrostatic potential onto the electron density surface of a molecule. nih.gov It visually represents the charge distribution, identifying electron-rich regions (negative potential, typically colored red or yellow) that are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue) that are prone to nucleophilic attack. mdpi.com
For this compound, an MEP analysis would predict several key features:
Pyrrole Ring: A region of strong negative potential would be located around the nitrogen atom, corresponding to its lone pair of electrons. The hydrogen atom attached to the nitrogen (N-H) would exhibit a strong positive potential, making it a potential hydrogen bond donor.
Difluorophenyl Ring: The two fluorine atoms would create regions of negative potential due to their high electronegativity. However, their powerful electron-withdrawing effect would pull electron density away from the aromatic ring's π-system. This can lead to a decrease in the negative potential of the π-cloud or even create a region of positive potential (a "π-hole") at the center of the ring, making it susceptible to interactions with nucleophiles or lone pairs. researchgate.net The hydrogen atoms on the phenyl ring would become more electropositive (bluer) compared to those in unsubstituted benzene (B151609). researchgate.net
This complex electrostatic landscape dictates how the molecule interacts with other molecules, influencing its crystal packing, solubility, and receptor-binding properties. rsc.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and charge transfer. It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This analysis reveals hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital.
For this compound, NBO analysis would primarily focus on the interactions between the pyrrole and difluorophenyl rings. The key interactions are expected to be of the π → π* type, involving the delocalization of electron density from the π-system of one ring to the antibonding π*-system of the other. The magnitude of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule.
In related substituted pyrrole systems, significant hyperconjugative interactions are observed. ijcce.ac.ir For instance, studies on 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide show that LP→ π* and π→ π* transitions contribute significantly to the molecule's stability. ijcce.ac.ir In the case of this compound, the electron-withdrawing nature of the fluorine atoms on the phenyl ring would influence the energy of its π and π* orbitals. This, in turn, affects the E(2) values for charge transfer between the two rings. The delocalization of electron density from the nitrogen lone pair (LP(N)) into the π* orbitals of the pyrrole ring and adjacent C-C bonds is also a critical stabilizing factor. wisc.edu
A theoretical NBO analysis would likely reveal the following key interactions, with their stabilization energies (E(2)) indicating the strength of the charge transfer:
| Donor Orbital (i) | Acceptor Orbital (j) | Probable E(2) (kcal/mol) | Interaction Type |
| π (Pyrrole Ring) | π* (Phenyl Ring) | Moderate | Inter-ring hyperconjugation |
| π (Phenyl Ring) | π* (Pyrrole Ring) | Moderate | Inter-ring hyperconjugation |
| LP (N) of Pyrrole | π* (Adjacent C-C bonds) | High | Intra-ring hyperconjugation |
| σ (C-H/C-C) | σ* (Adjacent bonds) | Low to Moderate | Vicinal hyperconjugation |
Note: The E(2) values are qualitative estimates based on principles of hyperconjugation in similar molecules. Specific computational results for this compound are required for quantitative assessment.
The fluorine substituents are also sites of potential hyperconjugative interactions. Lone pairs on the fluorine atoms can donate into adjacent antibonding orbitals (LP(F) → σ*), a phenomenon known as negative hyperconjugation. researchgate.net This effect, along with the strong inductive withdrawal, modulates the electronic character of the phenyl ring and its interaction with the pyrrole moiety.
Vibrational Frequency Calculations and Comparative Analysis with Experimental Data
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry, particularly using Density Functional Theory (DFT), can predict these vibrational frequencies with a high degree of accuracy. Comparing the calculated spectrum with experimental data allows for the confident assignment of spectral bands to specific molecular motions. researchgate.net
For this compound, a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) would yield a set of vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (around 0.96) to improve agreement with experimental results. nist.gov
The vibrational spectrum can be divided into several key regions:
N-H Stretch: The N-H stretching vibration of the pyrrole ring is expected to appear as a sharp, distinct band in the FT-IR spectrum, typically in the range of 3400-3500 cm⁻¹. Studies on pyrrole itself show this band is sensitive to intramolecular coupling. dtic.milnih.gov
C-H Stretches: Aromatic C-H stretching vibrations from both the phenyl and pyrrole rings typically occur above 3000 cm⁻¹.
Ring Vibrations: C=C and C-N stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. These are often characteristic of the substitution pattern.
C-F Vibrations: The C-F stretching modes are expected in the 1100-1350 cm⁻¹ region and are typically strong in the IR spectrum due to the large change in dipole moment.
Out-of-Plane Bending: C-H out-of-plane bending modes appear at lower frequencies (< 1000 cm⁻¹) and are indicative of the substitution pattern on the aromatic rings.
A comparative table of predicted and hypothetical experimental frequencies would look as follows:
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Hypothetical Experimental Frequency (cm⁻¹) |
| N-H Stretch | ~3450 | ~3450 |
| Aromatic C-H Stretch | ~3100-3150 | ~3100-3150 |
| Ring C=C Stretch | ~1500-1600 | ~1500-1600 |
| C-N Stretch | ~1400 | ~1400 |
| C-F Stretch | ~1150, ~1300 | ~1150, ~1300 |
| C-H Out-of-Plane Bend | ~700-900 | ~700-900 |
Note: This table is illustrative. Actual experimental data is required for a definitive comparison.
Tautomerism Studies and Energetic Preferences of Pyrrole Rings
Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. While 1H-pyrrole is the overwhelmingly stable tautomer, substitution can, in principle, alter the energetic landscape. For this compound, one could consider the potential existence of other tautomers, such as 2H- or 3H-pyrrole forms, where the proton is located on a carbon atom, breaking the ring's aromaticity.
Computational studies on related heterocyclic systems, like pyrazoles, show that the relative stability of tautomers is highly dependent on the electronic nature of the substituents and intermolecular interactions like hydrogen bonding. mdpi.comnih.gov For instance, electron-withdrawing groups can favor a tautomeric form where the proton is further away from the substituent. mdpi.com
In the case of this compound, the primary tautomeric equilibrium to consider is between the canonical 1H-pyrrole and its non-aromatic isomers.
1H-tautomer: Aromatic, with the proton on the nitrogen atom. This is expected to be the most stable form by a significant margin due to the preservation of the aromatic sextet.
2H/5H-tautomer: Non-aromatic, with the proton on the C2 or C5 carbon.
3H/4H-tautomer: Non-aromatic, with the proton on the C3 or C4 carbon.
Quantum chemical calculations would be used to determine the relative energies (ΔE) of these forms. It is overwhelmingly likely that the 1H-tautomer is the global minimum. The energy difference between the aromatic 1H-tautomer and its non-aromatic counterparts would be substantial, likely in the range of 10-20 kcal/mol or more, confirming the strong preference for the N-protonated aromatic form.
| Tautomer | Aromaticity | Expected Relative Energy (ΔE, kcal/mol) |
| This compound | Yes | 0 (Reference) |
| 2-(3,5-Difluorophenyl)-2H-pyrrole | No | High |
| 5-(3,5-Difluorophenyl)-2H-pyrrole | No | High |
Note: The relative energy values are estimates based on the energetic cost of breaking aromaticity. Specific calculations are needed for precise values.
Conformational Analysis and Rotational Barriers around the Pyrrole-Phenyl Bond
The single bond connecting the pyrrole and phenyl rings allows for rotation, leading to different conformations. The planarity of the molecule is a key factor, as a co-planar arrangement would maximize π-orbital overlap between the two rings, but could also introduce steric hindrance.
Computational studies on analogous 1-phenylpyrrole (B1663985) and 2-arylpyrrole systems reveal that the molecule's most stable conformation is typically non-planar. msu.eduresearchgate.net A potential energy surface scan, where the dihedral angle (φ) between the two rings is varied, can map out the rotational barriers.
For this compound, the analysis would identify energy minima corresponding to stable conformers and transition states corresponding to the rotational barriers. The primary conformations are:
Syn-planar (φ = 0°): The N-H bond of the pyrrole is on the same side as the phenyl ring. This conformation is likely destabilized by steric clashes.
Anti-planar (φ = 180°): The N-H bond points away from the phenyl ring. This is also likely a high-energy state due to steric interactions between the ortho-hydrogen of the phenyl ring and the C5-hydrogen of the pyrrole ring.
Twisted/Gauche Conformations: The lowest energy conformers are expected to be twisted, with a dihedral angle between 30° and 60°, to alleviate steric strain while maintaining some degree of π-conjugation.
The rotational barrier is the energy required to move from one stable twisted conformation to another, passing through a planar transition state. The presence of two fluorine atoms at the meta positions of the phenyl ring is not expected to introduce significant steric hindrance to rotation compared to an unsubstituted phenyl ring, but their electronic influence could subtly affect the barrier height. Computational studies on similar biaryl systems report rotational barriers in the range of 2-10 kcal/mol. wisc.edu
| Dihedral Angle (φ) | Conformation | Expected Relative Energy |
| ~45° / ~135° | Twisted (Minimum) | 0 (Reference) |
| 0° / 180° | Planar (Transition State) | High |
| 90° | Perpendicular (Transition State) | Higher |
Note: The exact angles and energy barriers require specific computational modeling for this compound.
Chemical Reactivity and Derivatization of 2 3,5 Difluorophenyl 1h Pyrrole
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. onlineorganicchemistrytutor.compearson.com Compared to benzene (B151609), pyrrole and its derivatives are significantly more reactive towards electrophiles. pearson.comyoutube.com The substitution pattern is dictated by the stability of the resulting carbocation intermediate, with electrophilic attack preferentially occurring at the C2 (α) and C5 (α') positions, as this allows for the positive charge to be delocalized over three resonance structures. onlineorganicchemistrytutor.comquora.comaklectures.com In the case of 2-substituted pyrroles like 2-(3,5-difluorophenyl)-1H-pyrrole, the primary sites for electrophilic attack are the C5 position, and to a lesser extent, the C3 and C4 positions. The presence of the phenyl group at C2 can sterically hinder attack at that position, further favoring substitution at C5.
Key Electrophilic Substitution Reactions:
Formylation: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including pyrroles. organic-chemistry.orgchemistrysteps.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the pyrrole ring. chemistrysteps.com For this compound, formylation is expected to occur predominantly at the C5 position.
Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group (-COR) onto the pyrrole ring. youtube.com This reaction typically employs an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.gov However, due to the high reactivity of pyrroles, milder conditions are often necessary to avoid polymerization or other side reactions. The acylation of N-p-toluenesulfonyl-2-phenylpyrrole with 1-naphthoyl chloride using aluminum chloride as a catalyst has been shown to yield a mixture of the 4- and 5-acyl substituted products, with the ratio depending on the reaction conditions. nih.gov
Nitration: The introduction of a nitro group (-NO₂) onto the pyrrole ring can be achieved using various nitrating agents. wikipedia.org Due to the sensitivity of the pyrrole ring to strong acids, mild nitrating agents such as nitric acid in acetic anhydride are often employed. youtube.comgoogle.com For this compound, nitration would likely occur at the C5 position. The regioselectivity of nitration can be influenced by the substituents present on the aromatic ring. wikipedia.org
Halogenation: Halogenation of pyrroles can be accomplished using various halogenating agents. rsc.org The high reactivity of the pyrrole ring often leads to polyhalogenation. However, by carefully controlling the reaction conditions and using milder halogenating agents, selective monohalogenation can be achieved. For instance, bromination of 2-arylpyrroles can be performed to introduce a bromine atom onto the pyrrole ring. acs.org
Table 1: Electrophilic Aromatic Substitution Reactions on 2-(Aryl)pyrroles
| Reaction | Reagent(s) | Expected Major Product with this compound | Reference(s) |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 5-Formyl-2-(3,5-difluorophenyl)-1H-pyrrole | organic-chemistry.org, chemistrysteps.com, wikipedia.org |
| Acylation | Acyl halide/anhydride, Lewis acid | 5-Acyl-2-(3,5-difluorophenyl)-1H-pyrrole | nih.gov, youtube.com |
| Nitration | HNO₃, Acetic Anhydride | 5-Nitro-2-(3,5-difluorophenyl)-1H-pyrrole | wikipedia.org, youtube.com |
| Halogenation | e.g., NBS, NCS | 5-Halo-2-(3,5-difluorophenyl)-1H-pyrrole | acs.org, rsc.org |
Note: The table presents expected products based on the general reactivity of 2-substituted pyrroles. Actual product distribution may vary depending on specific reaction conditions.
Nucleophilic Substitution Reactions on the Difluorophenyl Moiety
The difluorophenyl group of this compound is susceptible to nucleophilic aromatic substitution (SNAAr). The two fluorine atoms are strong electron-withdrawing groups, which activate the phenyl ring towards attack by nucleophiles. The fluorine atoms themselves can act as leaving groups in these reactions. The position of substitution will depend on the reaction conditions and the nature of the nucleophile.
Cycloaddition Reactions Involving the Pyrrole Core
The pyrrole ring, despite its aromatic character, can participate in cycloaddition reactions, behaving as a diene. These reactions, however, often require specific conditions or activation of the pyrrole ring to overcome the aromatic stabilization energy. The presence of the 3,5-difluorophenyl substituent can influence the dienophilic or dienic character of the pyrrole ring, potentially affecting the feasibility and outcome of such reactions.
Reactions Involving the Pyrrole N-H Proton (e.g., N-Alkylation, N-Arylation)
The N-H proton of the pyrrole ring is acidic and can be removed by a base to form a pyrrolide anion. This anion is a potent nucleophile and can readily undergo reactions with various electrophiles, leading to N-substituted pyrrole derivatives.
N-Alkylation and N-Arylation: The pyrrolide anion can be alkylated using alkyl halides or arylated using aryl halides, often in the presence of a catalyst. For instance, N-substitution of pyrrole with alkyl halides can be achieved with high regioselectivity in ionic liquids. organic-chemistry.org
N-Acylation: Reaction of the pyrrolide anion with acylating agents such as acyl chlorides or anhydrides yields N-acylpyrroles. organic-chemistry.org These N-acylpyrroles are important synthetic intermediates. nsf.gov
The synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles demonstrates the utility of N-arylation in building complex heterocyclic systems. nih.gov
Oxidation and Reduction Pathways of the Pyrrole and Phenyl Moieties
Both the pyrrole and the difluorophenyl rings can undergo oxidation and reduction reactions, although the specific conditions required will differ due to their distinct electronic properties.
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of various products, including polypyrroles or ring-opened compounds, depending on the oxidant and reaction conditions. The presence of the electron-withdrawing difluorophenyl group may increase the oxidation potential of the pyrrole ring compared to unsubstituted pyrrole. Phenylpyrrole fungicides, a class of compounds structurally related to this compound, are known to have significant physiological impacts on fungi, which may involve oxidative processes. nih.gov
Reduction: The difluorophenyl ring can be reduced under specific conditions, potentially involving catalytic hydrogenation. This could lead to the corresponding difluorocyclohexyl derivative. The pyrrole ring can also be reduced, though this typically requires harsher conditions than the phenyl ring. Biological dehalogenation processes, which involve the enzymatic removal of halogen atoms, are also known to occur and could be relevant to the metabolism or environmental fate of this compound. nih.gov
Functionalization Strategies for Enhanced Molecular Complexity
The strategic modification of the 2-(3,5-difluorophenyl)-1H-pyrrole core is essential for tuning its physicochemical properties and exploring its potential in various chemical applications. Functionalization can be directed at two primary locations: the pyrrole (B145914) ring itself or the difluorophenyl group. Furthermore, the pyrrole scaffold can serve as a foundation for constructing more complex, fused heterocyclic systems through annulation reactions.
Advanced Research Applications of 2 3,5 Difluorophenyl 1h Pyrrole and Its Derivatives
Molecular Design in Materials Science
The fusion of an electron-rich pyrrole (B145914) ring with an electron-withdrawing difluorophenyl group makes 2-(3,5-Difluorophenyl)-1H-pyrrole a compelling building block for functional organic materials. This combination can create donor-acceptor (D-A) systems, which are fundamental to the performance of organic electronics.
Components in Organic Electronic Materials
The optoelectronic properties of materials derived from fluorinated phenyl-pyrroles are of significant interest for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of fluorine atoms into organic semiconductors is a well-established strategy to modulate their electronic characteristics. Fluorination tends to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can enhance the stability of the material against oxidation in air and improve charge injection and transport properties in electronic devices.
For instance, theoretical studies on related structures, such as pyrrole-terphenyl-based molecules, have been conducted to evaluate their potential in OLEDs. These studies analyze the HOMO and LUMO energy levels to predict the efficiency of hole and electron injection and transport. The electron-withdrawing nature of the difluorophenyl group in this compound would similarly influence these frontier orbitals, making it a candidate for n-type or ambipolar charge transport materials. rsc.orgjmaterenvironsci.com The specific substitution pattern is crucial; for example, studies on quinoidal bithiophene-diazaisoindigo copolymers have shown that fluorine substitution lowers frontier molecular orbital energy levels and improves thin-film crystallinity, leading to enhanced charge carrier mobilities. rsc.org
Building Blocks for Conjugated Polymers and Extended π-Systems
Pyrrole and its derivatives are foundational monomers for the synthesis of conducting polymers and materials with extended π-conjugation. researchgate.net These materials are the active components in a range of organic electronic devices. The this compound moiety can be incorporated into polymer backbones to create materials with tailored optoelectronic properties. The pyrrole unit provides the electron-rich, conjugated pathway, while the difluorophenyl group can be used to fine-tune the electronic band gap, solubility, and solid-state packing of the polymer chains.
The development of π-conjugated polymers often involves creating donor-acceptor architectures to control the material's absorption and emission characteristics. nih.gov Pyrrolo[3,2-b]pyrrole (DHPP), a related fused-pyrrole system, has been used to create polymers where the properties are tuned by the choice of comonomer. rsc.org By analogy, this compound could be polymerized with various aromatic or heteroaromatic units to generate a library of new conjugated polymers. The presence of the difluorophenyl group can enhance interchain interactions through non-covalent interactions, which is beneficial for charge transport. rsc.org Research on π-extended pyrrole-fused heteropines has demonstrated that such systems can exhibit high charge carrier mobility, underscoring the potential of pyrrole-based building blocks in high-performance organic electronics. elsevierpure.com
Scaffold for Ligand Design in Coordination Chemistry
Chelation Properties and Metal Complex Formation
Pyrrole-based structures, particularly those that are part of larger chelating systems like dipyrrins, are excellent ligands for a variety of metal ions. ims.ac.jp The deprotonated pyrrole nitrogen is a soft donor, readily binding to transition metals. While simple 2-arylpyrroles are typically monodentate, they can be elaborated into multidentate ligands. For example, the synthesis of dipyrrin (B1230570) "dimers" and their subsequent complexation with zinc(II) ions has been reported, leading to the formation of coordination oligomers. ims.ac.jp The fluorine atoms on the phenyl ring of this compound can influence the electronic properties of the ligand, thereby modulating the stability and reactivity of the resulting metal complexes. This can be useful in the design of catalysts or functional materials where the metal center's properties need to be precisely controlled.
Role in Supramolecular Chemistry and Crystal Engineering
Non-covalent interactions are the driving force behind the self-assembly of molecules into well-defined, functional supramolecular structures. The this compound scaffold contains several features that can be exploited in supramolecular chemistry and crystal engineering.
The pyrrole N-H group is a classic hydrogen bond donor, while the fluorine atoms on the phenyl ring can act as weak hydrogen bond acceptors. More significantly, the interaction between electron-rich aromatic rings (like pyrrole) and electron-poor fluorinated aromatic rings (like the 3,5-difluorophenyl group) can lead to favorable π-π stacking interactions. These interactions are crucial in directing the three-dimensional arrangement of molecules in the solid state.
Research on the synthesis and crystallization of 9,12-bis-(3,5-difluorophenyl)-1,2-carborane has provided examples of supramolecular assembly directed by C–H⋯F interactions. rsc.org Similarly, the interplay of N-H⋯F, C-H⋯F, and π-π stacking interactions involving the this compound molecule could be used to design specific crystal packing motifs, leading to materials with desired properties, such as porosity or specific electronic characteristics. The formation of one-, two-, or three-dimensional supramolecular assemblies has been demonstrated in salts of 4-(4-fluorophenyl)piperazin-1-ium, where a combination of hydrogen bonds and C-H⋯π interactions dictates the final structure. nih.gov
Hydrogen Bonding Interactions and Network Formation
The pyrrole N-H group is a potent hydrogen bond donor, a property fundamental to its role in forming extended molecular networks. wikipedia.orgyoutube.com The acidity of this proton (pKa ≈ 17.5) allows it to engage in strong hydrogen bonds with suitable acceptors. wikipedia.org In the solid state, derivatives of fluorinated phenyl-pyrroles frequently exhibit intermolecular N-H⋯O and N-H⋯N hydrogen bonds, which are primary drivers for the formation of predictable supramolecular motifs such as inversion dimers and one-dimensional chains. researchgate.netnih.govnih.gov
π-π Stacking Interactions and Aromatic Interactions
The aromatic rings of this compound are predisposed to engage in π-π stacking interactions, which are crucial for stabilizing crystal packing and directing self-assembly. The introduction of electron-withdrawing fluorine atoms onto the phenyl ring creates a polarized π-system, significantly enhancing stacking through electrostatic "polar-π" interactions, particularly with electron-rich aromatic systems. nih.gov This phenyl-perfluorophenyl type of interaction is a well-established motif in crystal engineering. nih.gov
Studies on closely related structures provide quantitative insight into these interactions. For example, the crystal structure of 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole, an analogue of the title compound, shows distinct π–π stacking interactions between adjacent difluorobenzene rings with a centroid-to-centroid separation of 3.6082 (11) Å. nih.gov Other fluorinated heterocyclic systems exhibit similar stacking distances, typically ranging from 3.6 Å to 3.9 Å. researchgate.netnih.gov These interactions can link hydrogen-bonded dimers into extended chains or connect molecules into a three-dimensional network. researchgate.net The interplay between π-π stacking and hydrogen bonding is often synergistic, with aryl–perfluoroaryl stacking helping to pre-organize molecules into geometries that favor specific hydrogen bond formation. acs.org
Table 1: π-π Stacking Interaction Data in Fluorinated Phenyl-Pyrrole Derivatives and Analogs
| Compound Type | Interaction Description | Centroid-Centroid Distance (Å) | Reference |
|---|---|---|---|
| 5-(3,5-Difluorophenyl)-1H-pyrazole derivative | Stacking between adjacent difluorobenzene rings | 3.6082 (11) | nih.gov |
| Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate derivative | General π–π stacking | 3.8416 (10) | researchgate.net |
| Benzothiazole (B30560) derivative | Stacking between benzene (B151609) rings of benzothiazole systems | 3.6834 | researchgate.net |
Crystal Packing and Self-Assembly Phenomena
The confluence of hydrogen bonding and π-π stacking interactions governs the crystal packing and self-assembly of this compound derivatives. The introduction of fluorine is known to promote the formation of stable and robust lattices. researchgate.net Molecules often first self-assemble into primary motifs, such as hydrogen-bonded dimers, which then pack into higher-order structures guided by weaker forces like π-stacking and van der Waals interactions. nih.gov
Table 2: Crystal Packing Parameters of Representative Fluorinated Heterocycles
| Compound | Crystal System | Space Group | Key Packing Feature | Reference |
|---|---|---|---|---|
| 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole | Triclinic | P-1 | π–π stacking of difluorobenzene rings | nih.gov |
| Spiro-pyrrolizidine derivative with difluorophenyl group | Monoclinic | P2₁/n | N—H⋯O hydrogen-bonded dimers | nih.gov |
| 4-{2-[5-(3,5-Difluorophenyl)-2-methylthiophen-3-yl]...}-1,5-dimethylpyrrole-2-carbonitrile | Triclinic | P-1 | Defined dihedral angles between heteroaryl rings | researchgate.net |
Anion Recognition and Coordination Chemistry
The polarized N-H bond of the pyrrole ring is an effective recognition site for anions, making pyrrole-containing molecules excellent scaffolds for synthetic anion receptors. ims.ac.jp The electron-withdrawing 3,5-difluorophenyl group can further enhance the acidity of the N-H proton, thereby strengthening its interaction with anionic guests. Pyrrole-based systems, such as BF2 complexes of dipyrrolyldiketones, have been developed as naked-eye sensors for anions. ims.ac.jp These receptors utilize both the pyrrole N-H and adjacent C-H groups to form multiple hydrogen bonds with guest anions like fluoride, chloride, and dihydrogen phosphate. ims.ac.jp
The binding affinity of these receptors can be substantial. For a fluorinated dipyrrolyldiketone (B14134854) BF2 complex, the binding constant (Ka) for acetate (B1210297) was measured to be significantly high, demonstrating efficient recognition. ims.ac.jp In the presence of strongly basic anions like fluoride, the interaction can be strong enough to cause deprotonation of the pyrrole N-H, often resulting in a dramatic color change, a principle used in colorimetric sensing. capes.gov.br In the solid state, these anion-receptor complexes can form extended structures, such as 1-D networks bridged by chloride anions. ims.ac.jp
Table 3: Anion Binding Constants (Kₐ) for a Pyrrole-Based Receptor¹
| Anion | Binding Constant (Kₐ, M⁻¹) in CH₂Cl₂ | Reference |
|---|---|---|
| F⁻ | 8.1 × 10⁴ | ims.ac.jp |
| Cl⁻ | 2.0 × 10³ | ims.ac.jp |
| Br⁻ | 3.3 × 10² | ims.ac.jp |
| H₂PO₄⁻ | 1.3 × 10⁴ | ims.ac.jp |
| HSO₄⁻ | 80 | ims.ac.jp |
¹Data for 1,3-dipyrrolyl-1,3-propanedione BF2 complexes, which serve as a model for anion binding by pyrrole N-H groups. ims.ac.jp
Precursors in Complex Heterocycle Synthesis
Beyond its applications in supramolecular chemistry, the 2-(aryl)-1H-pyrrole framework is a foundational building block for the synthesis of more complex, polyfunctional, and fused heterocyclic systems. researchgate.net The pyrrole ring itself can be constructed through various established methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849). youtube.comresearchgate.net
Once formed, the this compound scaffold can be elaborated through numerous pathways:
Multicomponent Reactions: The pyrrole nucleus is often a product of, or a reactant in, multicomponent reactions that efficiently build molecular complexity in a single step. For example, polysubstituted pyrroles can be synthesized via domino reactions that form multiple C-C and C-N bonds in one operation. mdpi.comnih.gov
Conjugate Addition: The pyrrole ring can act as a nucleophile in Michael additions to activated alkenes, such as β-fluoro-β-nitrostyrenes, to generate functionalized side chains at the C2 position. nih.gov
Cycloaddition Reactions: The pyrrole ring, or derivatives thereof, can participate in cycloaddition reactions to construct fused ring systems. The Diels-Alder reaction of pyrrole derivatives with suitable dienophiles is a classic strategy for accessing bicyclic adducts, which can be further transformed into complex isoindoline (B1297411) structures. nih.gov
Palladium-Catalyzed Reactions: Modern cross-coupling and cyclization reactions offer powerful tools for modifying the pyrrole core. For instance, Pd-catalyzed additions of indoles to hydroxy 1,6-enynes can produce (E)-3-styryl-2,5-dihydro-1H-pyrrole derivatives, showcasing a method for introducing complex substituents. rsc.org
These synthetic routes leverage the inherent reactivity of the pyrrole ring and its substituents to create a diverse array of complex heterocyclic molecules with potential applications in materials science and medicinal chemistry. researchgate.netresearchgate.net
Future Research Trajectories and Interdisciplinary Opportunities
Development of Novel Synthetic Routes with Improved Efficiency, Sustainability, and Atom Economy
The synthesis of 2-arylpyrroles, including 2-(3,5-Difluorophenyl)-1H-pyrrole, is a cornerstone for its further study and application. Future research will undoubtedly focus on developing more efficient, sustainable, and atom-economical synthetic methodologies.
Established methods for constructing the 2-arylpyrrole scaffold, such as the Paal-Knorr synthesis , offer a foundational approach. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgrgmcet.edu.in For the synthesis of this compound, this would entail the reaction of a suitably substituted 1,4-dicarbonyl precursor with an ammonia source. While effective, traditional Paal-Knorr conditions can be harsh, often requiring high temperatures and strong acids, which may not be compatible with sensitive functional groups and can generate significant waste. rgmcet.edu.in Future research could explore milder, catalytic versions of the Paal-Knorr reaction, potentially utilizing water as a green solvent to enhance sustainability. researchgate.net
More modern and atom-economical approaches, such as transition-metal-catalyzed cross-coupling reactions, present significant opportunities. The Suzuki-Miyaura coupling , a powerful method for forming carbon-carbon bonds, is a prime candidate for the synthesis of this compound. libretexts.orgnumberanalytics.com This would involve the coupling of a pyrrole (B145914) derivative, such as 2-bromopyrrole or a pyrrole boronic acid, with 3,5-difluorophenylboronic acid. Research in this area could focus on developing more efficient palladium or other transition-metal catalyst systems that operate under mild conditions with low catalyst loadings. nih.govnih.gov
Another promising avenue is the direct C-H activation of the pyrrole ring. This strategy avoids the need for pre-functionalized starting materials, thereby increasing atom economy. nih.govresearchgate.net Future investigations could target the development of regioselective C-H arylation methods to directly couple pyrrole with 1,3-difluorobenzene (B1663923) or a related derivative.
The principles of green chemistry will be a guiding force in the development of these new synthetic routes. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic processes that minimize waste and energy consumption.
Exploration of Advanced Computational Models for Precise Property Prediction and Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT) , will be an indispensable tool in unlocking the full potential of this compound. Advanced computational models can provide deep insights into its electronic structure, properties, and reactivity, guiding experimental efforts.
Future computational studies will likely focus on several key areas. Firstly, precise prediction of the molecule's electronic properties , such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, will be crucial. These parameters are fundamental to understanding its behavior in electronic devices and its reactivity in chemical transformations. DFT calculations can also elucidate the impact of the 3,5-difluorophenyl substituent on the electron distribution within the pyrrole ring.
Secondly, computational models can be employed to elucidate the mechanisms of synthetic reactions . For instance, DFT studies can map out the energy profiles of the Paal-Knorr, Suzuki-Miyaura, and C-H activation reactions, helping to optimize reaction conditions and catalyst design.
Furthermore, advanced computational techniques can be used to predict the physicochemical properties of materials derived from this compound. This includes properties relevant to organic electronics, such as charge transport characteristics and excited-state behavior. Theoretical determination of these properties can accelerate the discovery of new functional materials. kaznu.kzresearchgate.net
Integration into Emerging Functional Materials for Specific Applications
The unique electronic properties anticipated for this compound make it a compelling building block for a new generation of functional materials. The electron-rich pyrrole core, combined with the electron-withdrawing nature of the difluorophenyl group, could lead to materials with tailored optoelectronic properties.
One of the most promising areas for application is in organic electronics , particularly in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of fluorine atoms can enhance the stability and electron-transporting capabilities of organic materials. thieme-connect.com Future research will involve the synthesis of polymers and small molecules incorporating the this compound motif and the characterization of their performance in electronic devices.
The pyrrole nitrogen also provides a handle for further functionalization, allowing for the fine-tuning of material properties. For example, N-alkylation or N-arylation can modify the solubility and solid-state packing of the resulting materials, which are critical factors for device performance.
Role in Probing Fundamental Chemical Principles of Aromaticity and Reactivity
Beyond its potential applications, this compound serves as an excellent model system for probing fundamental principles of chemical aromaticity and reactivity.
Pyrrole itself is a classic example of a π-excessive aromatic heterocycle, where the lone pair of electrons on the nitrogen atom participates in the aromatic sextet. byjus.comuobaghdad.edu.iqlibretexts.org The introduction of a strongly electron-withdrawing 3,5-difluorophenyl group at the 2-position is expected to have a significant impact on the aromaticity and reactivity of the pyrrole ring.
Future research can utilize a combination of experimental and computational techniques to quantify the aromaticity of this compound. Techniques such as nucleus-independent chemical shift (NICS) calculations and analysis of bond length alternation can provide quantitative measures of its aromatic character. chemrxiv.orgresearchgate.net These studies will contribute to a deeper understanding of how substituents influence the fundamental nature of aromatic systems.
The reactivity of this compound is another area ripe for investigation. The electron-withdrawing substituent is expected to decrease the electron density of the pyrrole ring, making it less susceptible to electrophilic attack compared to unsubstituted pyrrole. slideshare.net Kinetic studies of electrophilic substitution reactions, such as halogenation or acylation, can provide valuable data on the deactivating effect of the difluorophenyl group. Conversely, this electronic modification might open up new avenues for nucleophilic substitution reactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(3,5-difluorophenyl)-1H-pyrrole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization reactions. For example, gold-catalyzed cyclization of N-propargyl pyrrole precursors (e.g., using AuCl₃ or NaH as a base) is a key method. Reaction temperature (0°C to rt), solvent choice (THF, dioxane), and stoichiometry of reagents (e.g., NaH for deprotonation) critically affect yield. Purification via column chromatography or recrystallization (ethanol/benzene) is recommended to isolate the product .
- Optimization : Adjusting substituent positions on the phenyl ring (e.g., fluorine substitution) may require modified catalysts (Pd(PPh₃)₄ for cross-coupling) or prolonged reaction times (105°C for Suzuki-Miyaura reactions) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Structural Confirmation :
- ¹H/¹³C NMR : Identify proton environments (e.g., pyrrole ring protons at δ 6.2–6.8 ppm) and fluorine coupling patterns (³J coupling in 3,5-difluorophenyl groups) .
- FTIR : Confirm functional groups (N-H stretch ~3400 cm⁻¹, C-F stretches ~1200 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₀H₈F₂N: 188.0621) .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Handling : Use PPE (gloves, goggles), avoid dust generation, and work in a fume hood. The compound may exhibit acute oral toxicity (Category 4) and eye irritation (Category 1) .
- Storage : Keep in a cool, dry place in airtight containers to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How do electronic effects of 3,5-difluorophenyl substituents influence the reactivity of the pyrrole core in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing fluorine groups enhance electrophilicity at the pyrrole C-2/C-5 positions, facilitating Pd-catalyzed couplings (e.g., Suzuki reactions with arylboronic acids). Computational studies (DFT) can model charge distribution and predict regioselectivity .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic assays (e.g., monitoring by HPLC) .
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Troubleshooting :
- Catalyst Screening : Test alternative catalysts (e.g., Au(I) vs. Au(III)) to address inconsistencies in cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates but could promote side reactions (e.g., hydrolysis) .
- Data Reconciliation : Use standardized protocols (e.g., fixed temperature/pH) to minimize variability. Meta-analysis of published data can identify outlier conditions .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Approach :
- Docking Studies : Simulate interactions with target proteins (e.g., kinase binding pockets) using software like AutoDock. Fluorine atoms may enhance binding via halogen bonds .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC₅₀ values) to design optimized analogs .
Q. What role does the pyrrole NH group play in the photophysical properties of this compound?
- Analysis : The NH group contributes to intramolecular hydrogen bonding, stabilizing excited states and affecting fluorescence quantum yields. Compare absorption/emission spectra with N-methylated analogs to isolate NH effects .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
